2-Aminocyclopentanol

Biocatalysis Chiral resolution Enantioselectivity

This cyclic β-amino alcohol is a non-interchangeable chiral scaffold with a trans-pKa of 9.28 and >20-fold diastereomeric oxidation rate differential. Essential for asymmetric synthesis workflows requiring near-perfect stereochemical fidelity (E >> 200) for PDE inhibitors, A2A ligands, and CDK modulators.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 89381-13-5
Cat. No. B113218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclopentanol
CAS89381-13-5
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)N
InChIInChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2
InChIKeyJFFOUICIRBXFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocyclopentanol (CAS 89381-13-5) Technical Baseline for Procurement and Research Selection


2-Aminocyclopentanol (CAS 89381-13-5) is a cyclic β-amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol [1]. The compound exists as cis and trans diastereomers, each of which can be resolved into enantiomerically pure forms [2]. This five-membered ring scaffold serves as a chiral building block in asymmetric synthesis and as a key intermediate in the preparation of pharmacologically active compounds, including phosphodiesterase inhibitors and adenosine receptor ligands [3]. Standard commercial specifications for the racemic material include a minimum purity of 95–98% [4].

Why In-Class 2-Aminocyclopentanol Analogs Cannot Be Interchanged: Quantitative Justification


Cyclic β-amino alcohols are not functionally interchangeable due to quantifiable differences in basicity, enzymatic substrate specificity, and stereoelectronic properties that directly impact synthetic utility and biological activity. 2-Aminocyclopentanol exhibits a trans-isomer pKa approximately 0.4 units lower than its cis counterpart and the corresponding aminocyclohexanol derivatives, fundamentally altering protonation state and reactivity under physiological and synthetic conditions [1]. Furthermore, the ring size (C5 vs. C6) produces measurable differences in KM values with the same enzyme (1.1 mM for trans-aminocyclopentanol vs. 1.3 mM for trans-aminocyclohexanol) [2], while oxidation rates with lead tetraacetate differ by more than 20-fold between cis and trans diastereomers [3]. These data-driven distinctions preclude simple substitution and necessitate compound-specific procurement based on the intended stereochemical and reactivity requirements of the target application.

Quantitative Differentiation Evidence for 2-Aminocyclopentanol (89381-13-5) Against Structural Analogs


Enzymatic Enantioselectivity: Lipase-Catalyzed Resolution of trans-2-Aminocyclopentanol Derivatives

In the lipase-catalyzed kinetic resolution of trans-β-aminocycloalkanol precursors, trans-2-aminocyclopentanol derivatives achieve enantioselectivity values (E) greater than 200, enabling isolation of both enantiomers in enantiopure form. This performance is comparable to that observed for the corresponding trans-2-aminocyclohexanol derivatives under identical conditions, establishing the five-membered ring scaffold as equally viable for high-selectivity biocatalytic resolution [1].

Biocatalysis Chiral resolution Enantioselectivity

Basicity Differential: pKa of trans-2-Aminocyclopentanol vs. cis-2-Aminocyclopentanol and Aminocyclohexanols

The basicity of 2-aminocyclopentanol is stereochemistry-dependent. trans-2-Aminocyclopentanol exhibits a pKa of 9.28, which is approximately 0.4 pK units lower (weaker base) than cis-2-aminocyclopentanol (pKa 9.70), cis-2-aminocyclohexanol (pKa 9.72), and trans-2-aminocyclohexanol (pKa 9.63). This anomalous behavior of trans-aminocyclopentanol is attributed to strain-induced conformational effects unique to the five-membered ring system [1].

Physical organic chemistry Basicity Intramolecular hydrogen bonding

Enzymatic Substrate Affinity: KM of (1R,2R)-2-Aminocyclopentanol vs. (1R,2R)-2-Aminocyclohexanol

With L-amino acid oxidase (EC 1.4.3.12), (1R,2R)-2-aminocyclopentanol exhibits a Michaelis constant (KM) of 1.1 mM at pH 7.0 and 30°C. Under identical conditions, the six-membered ring analog (1R,2R)-2-aminocyclohexanol displays a slightly higher KM of 1.3 mM, while (1S,2S)-2-aminocyclohexanol shows a KM of 1.0 mM. The 0.2 mM difference between the (1R,2R) cyclopentanol and cyclohexanol derivatives indicates marginally tighter enzyme binding for the five-membered ring substrate with this specific stereoisomer [1].

Enzyme kinetics Substrate specificity Amino acid oxidase

Stereochemical Oxidation Rate Ratio: cis- vs. trans-2-Aminocyclopentanol with Lead Tetraacetate

Lead tetraacetate oxidizes cis-2-aminocyclopentanol at least 20 times more rapidly than trans-2-aminocyclopentanol under identical conditions. In contrast, the cis/trans rate ratio for 2-aminocyclohexanol is approximately 20 as well, while periodate oxidation shows a smaller cis/trans ratio for the cyclopentanol derivatives and negligible differences for the cyclohexanol derivatives [1]. This pronounced stereochemical discrimination provides a quantitative analytical basis for distinguishing diastereomers and assessing configurational purity.

Oxidation kinetics Stereoselectivity Analytical differentiation

Physicochemical Property Differentiation: Solubility and LogP of 2-Aminocyclopentanol vs. Hydrochloride Salts

The free base 2-aminocyclopentanol exhibits high aqueous solubility, with an estimated value of 1×10⁶ mg/L (1,000 g/L) at 25°C and a calculated LogP of -0.73 (ACD/LogP) to +0.56 (estimated) depending on the computational method . In contrast, the hydrochloride salt form (e.g., trans-(1S,2S)-2-aminocyclopentanol hydrochloride) demonstrates substantially reduced aqueous solubility, with reported values of 16.1 mg/mL (0.117 mol/L) . This represents an approximately 60,000-fold difference in solubility between the free base and hydrochloride salt forms.

Physicochemical properties Formulation Salt selection

Acute Toxicity Profile: LD50 of trans-2-Aminocyclopentanol Hydrochloride

Acute toxicity data for trans-2-aminocyclopentanol hydrochloride (CAS 31775-67-4) indicate an intravenous LD50 of 37 g/kg in mice [1]. For context, the related compound 2-aminocyclohexanol hydrochloride exhibits an intravenous LD50 of 180 mg/kg in mice [2]. This represents an approximately 200-fold difference in acute toxicity, suggesting the five-membered cyclopentanol scaffold confers significantly lower acute toxicity by this route of administration. The free base carries GHS hazard statements H315, H319, and H335 (skin irritation, eye irritation, respiratory irritation) .

Toxicology Safety assessment Handling

Optimal Application Scenarios for 2-Aminocyclopentanol (89381-13-5) Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis Requiring High Enantiopurity

Based on documented enzymatic enantioselectivity values (E ≫ 200) for trans-2-aminocyclopentanol derivatives [1], this compound is optimally deployed as a chiral building block in asymmetric synthesis workflows where near-perfect stereochemical fidelity is required. The ability to achieve both enantiomers in enantiopure form via a single biocatalytic resolution step makes 2-aminocyclopentanol a preferred scaffold over analogs requiring multi-step classical resolution or asymmetric synthesis with lower selectivity. This is particularly relevant for the preparation of phosphodiesterase inhibitors and chiral ligands where stereochemical integrity directly correlates with biological activity [2].

Adenosine Receptor Ligand Development and Pharmacological Tool Studies

2-Aminocyclopentanol binds with high affinity to the A2A adenosine receptor in a competitive, reversible, and stereospecific manner . This established receptor interaction profile supports its use as a research tool for investigating adenosine receptor pharmacology, particularly in studies of cardiac function and neurological disorders. The five-membered ring scaffold may offer differentiated binding kinetics compared to six-membered aminocyclohexanol analogs, though direct comparative binding data (IC50/Ki) for both compounds at the same receptor remain to be systematically reported.

Synthetic Intermediate for CDK Inhibitor-Derived Therapeutics

2-Aminocyclopentanol is a documented precursor for the synthesis of 5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds are being investigated for the treatment of diseases associated with cyclin-dependent kinase (CDK) signaling pathways. The defined pKa of 9.28 for the trans isomer [3] informs reaction conditions during amide bond formation and other pH-sensitive synthetic transformations in the preparation of these therapeutically relevant molecules.

Chiral Derivatizing Agent for Enantiomeric Excess Determination

The enantiomeric forms of trans-2-aminocyclopentanol can be employed as chiral derivatizing agents when converted to appropriate derivatives, or serve as the analyte in chiral analytical method development using agents such as (S)-TBMB carboxylic acid . The >20-fold oxidation rate differential between cis and trans diastereomers [4] provides an orthogonal analytical method for diastereomeric purity assessment, supporting quality control workflows in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminocyclopentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.